2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole
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Overview
Description
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of 4-ethenylbenzyl chloride with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine: Another sulfur-containing heterocycle with potential medicinal applications.
4-(Methylsulfanyl)quinoline: A compound with similar sulfur and nitrogen heteroatoms, used in various chemical and biological studies.
Uniqueness
2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole is unique due to its combination of an ethenylphenyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
CAS No. |
174728-90-6 |
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Molecular Formula |
C12H12N2S3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-5-methylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H12N2S3/c1-3-9-4-6-10(7-5-9)8-16-12-14-13-11(15-2)17-12/h3-7H,1,8H2,2H3 |
InChI Key |
PGOWQFMBUWSURQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)SCC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
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